

Experimental Dose Concentrations of Padnarsertib

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Compound Focus: Padnarsertib

CAS No.: 1643913-93-2

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The table below summarizes the experimentally used concentrations of **Padnarsertib** from recent studies.

Application	Cell Lines / Model	Concentration/Dosage	Key Findings	Source (PMID)
In Vitro	786-0, ACHN, Caki-1, U-2 OS (Migration/Invasion Assay) [1]	1 μ M and 5 μ M [1]	Reduced cell migration and invasion [1].	27390344 [1]
In Vitro	Various RCC cell lines (Viability/Apoptosis)	~120 nM (NAMPT IC50 in cell-free assay) [2]	Induced apoptosis, impaired G2-M transit, reduced invasion [2].	27390344 [2]
In Vivo	786-O human RCC xenograft (mice) [2]	100 mg/kg or 200 mg/kg, oral, twice daily [2]	Dose-dependent tumor growth inhibition, no apparent toxicity [2].	27390344 [2]

Application	Cell Lines / Model	Concentration/Dosage	Key Findings	Source (PMID)
In Vivo	Pancreatic ductal adenocarcinoma (PDAC) xenografts (mice) [1]	200 mg/kg, daily, oral or intravenous [1]	Remarkable anti-tumor activity, well tolerated [1].	Information in source [1]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using **Padnarsertib**.

In Vitro Cell Migration and Invasion Assay [1]

This protocol uses transwell chambers to assess the anti-migratory and anti-invasive effects of **Padnarsertib**.

- **Cell Lines:** 786-0, ACHN, Caki-1, U-2 OS cells.
- **Test Article:** **Padnarsertib** (KPT-9274) at 1 μM and 5 μM in DMSO. A DMSO-only control is required.
- **Procedure:**
 - **Cell Seeding:** For migration assays, seed (1.5×10^4) cells on top of the polycarbonate filter in the transwell chamber. For invasion assays, coat filters with Matrigel and seed (2.5×10^4) cells.
 - **Treatment:** Add 0.6 mL of growth medium containing DMSO or **Padnarsertib** to both the upper and lower wells of the chamber.
 - **Incubation:** Incubate cells for 12 hours (migration) or 20 hours (invasion).
 - **Staining and Analysis:** After incubation, carefully swab the filters to remove non-migrated/invaded cells. Fix the cells with methanol and stain with Giemsa solution.
 - **Quantification:** Count the cells that have migrated or invaded to the lower surface of the filter under a light microscope at 10x magnification.

Dose-Response Curve Fitting and IC₅₀ Calculation [3]

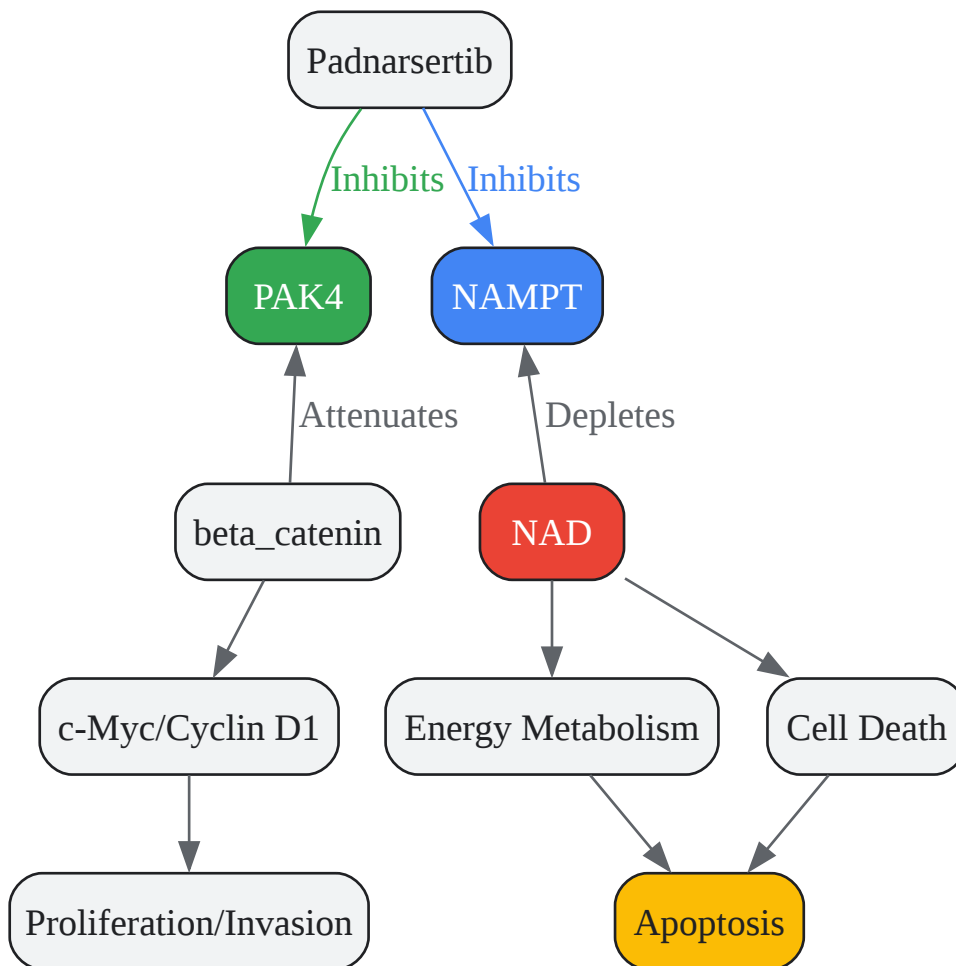
This general framework can be applied to determine the IC₅₀ of **Padnarsertib** in viability assays.

- **Data Input:** Begin with raw measurement data (e.g., luminescence from a CellTiter-Glo assay) and the corresponding **Padnarsertib** concentrations [3].

- **Normalization:** Normalize the raw data to controls on each plate to remove plate-to-plate variation. Calculate % **Inhibition** or % **Activation** using the average of positive and negative controls [3].
- **Curve Fitting:** Perform nonlinear regression using the **four-parameter logistic (4PL) model**, also known as the variable Hill slope model [3]. The equation is: $(\text{Response} = \text{Min} + \frac{\text{Max} - \text{Min}}{1 + (\frac{\text{Concentration}}{\text{EC}_{50}})^{-\text{Hill Slope}}})$ where *Min* is the baseline response, *Max* is the maximum response, *EC₅₀* is the half-maximal effective concentration, and *Hill Slope* describes curve steepness [3].
- **Fit Parameters:** You can allow the software to find the best fit for all parameters or lock parameters (e.g., set Hill Slope ≥ 0 for an inhibitory assay) based on the expected biology [3].
- **Activity Threshold:** Set a threshold (e.g., <50% inhibition) to avoid calculating IC₅₀ for inactive compounds, which should be reported as "> highest tested concentration" [3].

Mechanism of Action and Signaling Pathway

Padnarsertib exerts its anticancer effects through a dual-inhibitory mechanism, as illustrated below.



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- **PAK4 Inhibition: Padnarsertib** allosterically binds to and destabilizes PAK4 (p21-activated kinase 4), a kinase that regulates cell motility, proliferation, and survival. This inhibition attenuates nuclear β -catenin and its downstream targets, **cyclin D1** and **c-Myc**, leading to reduced cell proliferation and invasion [2].
- **NAMPT Inhibition: Padnarsertib** is also a non-competitive inhibitor of NAMPT (nicotinamide phosphoribosyltransferase), the rate-limiting enzyme in the NAD⁺ salvage pathway. Inhibition depletes cellular NAD⁺, disrupting energy metabolism and leading to tumor cell death [2].
- **Synergistic Potential:** A 2024 study highlighted a particular vulnerability to NAMPT inhibition in acute myeloid leukemia (AML) with monosomy 7/del(7q), as one copy of the *NAMPT* gene is lost. The combination of **Padnarsertib** and the BCL-2 inhibitor venetoclax was shown to be highly effective in killing leukemic blasts in these samples [4].

Key Considerations for Researchers

- **Solubility and Storage:** For *in vitro* work, **Padnarsertib** is typically dissolved in DMSO at a high stock concentration (e.g., 100 mg/mL or ~164 mM). The powder should be stored at -20°C [2] [1].
- **In Vivo Formulation:** A common formulation for animal studies is 2.5 mg/mL **Padnarsertib** in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, administered orally [1].
- **Clinical Status: Padnarsertib** has been evaluated in Phase 1 clinical trials for advanced solid tumors and non-Hodgkin's lymphoma (NCT02702492) and is also listed in a Phase 1/2 trial for relapsing acute myeloid leukemia [5] [6].

I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific assay types or data analysis, please feel free to ask.

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